molecular formula C10H10BrClOS B14315889 4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one CAS No. 113502-90-2

4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one

Cat. No.: B14315889
CAS No.: 113502-90-2
M. Wt: 293.61 g/mol
InChI Key: NWKHEMFLNXJGJJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one is an organic compound characterized by the presence of bromine, chlorine, and a phenylsulfanyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one typically involves the following steps:

    Chlorination: The chlorination step involves the addition of chlorine (Cl₂) to the compound, which can be facilitated by using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol (C₆H₅SH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

Scientific Research Applications

4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The compound can undergo nucleophilic attack at the electrophilic carbon atoms, leading to the formation of new bonds and subsequent chemical transformations.

    Oxidation-Reduction: The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chlorobutane: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.

    1-Chloro-4-bromobenzene: Contains a benzene ring but lacks the butan-2-one backbone, resulting in different reactivity and applications.

    Phenacyl bromide: Contains a phenyl group and a bromine atom but lacks the chlorinated butan-2-one structure.

Properties

CAS No.

113502-90-2

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

4-bromo-1-chloro-1-phenylsulfanylbutan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-7-6-9(13)10(12)14-8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

NWKHEMFLNXJGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)CCBr)Cl

Origin of Product

United States

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